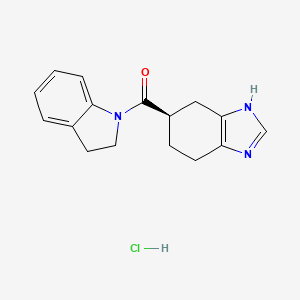

5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

概要

準備方法

合成経路と反応条件

YM-114の合成は、ベンゾイミダゾール環とインドール部分を含むコア構造の調製から始まる、いくつかの段階を伴います。合成における主な段階には、以下が含まれます。

ベンゾイミダゾール環の形成: この段階では、o-フェニレンジアミンを酸性条件下でカルボン酸誘導体と縮合させて、ベンゾイミダゾール環を形成します。

インドール部分の導入: インドール部分は、フリーデル・クラフツアシル化反応によって導入されます。この反応では、インドール誘導体をルイス酸触媒の存在下でアシルクロリドと反応させます。

最終的な組み立て: 最終的な段階では、カルボニル化反応によってベンゾイミダゾール部分とインドール部分を結合させて、完全なYM-114構造を形成します.

工業生産方法

YM-114の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の一貫性と純度を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

YM-114は、以下を含むさまざまな化学反応を起こします。

酸化: YM-114は、対応する酸化物を形成するために酸化される可能性があり、これにより薬理学的特性が変化する可能性があります。

還元: 還元反応は、YM-114を還元型に変換する可能性があり、受容体結合親和性に影響を与える可能性があります。

置換: 置換反応、特にインドール部分では、さまざまな薬理学的プロファイルを持つさまざまな誘導体の形成につながる可能性があります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応には、多くの場合、臭素や塩素などのハロゲン化剤を使用したハロゲン化反応が含まれ、続いてさまざまな求核剤による求核置換反応が行われます.

主要な生成物

これらの反応から生成される主要な生成物には、それぞれ異なる化学的および薬理学的特性を持つ、YM-114のさまざまな酸化体、還元体、および置換誘導体があります .

科学研究への応用

YM-114は、以下を含むいくつかの科学研究への応用があります。

化学: YM-114は、5-ヒドロキシトリプタミン(3)受容体拮抗薬の構造活性相関を研究するためのツール化合物として使用されます。

生物学: 神経伝達や胃腸の運動など、さまざまな生物学的プロセスにおける5-ヒドロキシトリプタミン(3)受容体の役割を調査するために使用されます。

医学: YM-114は、不安、うつ病、過敏性腸症候群などの状態における潜在的な治療用途について研究されています。

科学的研究の応用

Anticancer Activity

Research has demonstrated that compounds similar to 5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride exhibit potent anticancer properties. For instance, derivatives of benzimidazole have shown considerable cytotoxicity against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) models .

Table 1: Cytotoxic Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 6c | HCT-116 | 7.82 |

| Compound 6i | HepG2 | 10.21 |

| Compound 52 | MCF-7 | 0.006–1.774 |

These findings suggest that the compound could serve as a lead candidate for further development as a multi-targeted kinase inhibitor, which is crucial for treating various cancers .

Neurological Applications

The indole structure present in the compound is associated with neuroprotective effects. Compounds containing indole derivatives have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism often involves the inhibition of acetylcholinesterase and modulation of serotonin receptors.

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of benzimidazole derivatives. For example, compounds derived from this class have been evaluated for their activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity compared to standard antibiotics like ampicillin and chloramphenicol .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microorganism | MIC (μg/ml) |

|---|---|---|

| Compound 1 | S. typhi | 50 |

| Compound 2 | C. albicans | 250 |

These results suggest that the compound may contribute to the development of new antimicrobial agents.

Conclusion and Future Directions

The compound this compound presents promising applications in pharmacology, particularly in oncology and antimicrobial therapy. Ongoing research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its full therapeutic potential across various disease models.

Further studies are warranted to elucidate the detailed mechanisms of action and to conduct clinical trials that could pave the way for new therapeutic strategies utilizing this compound.

作用機序

YM-114は、5-ヒドロキシトリプタミン(3)受容体を選択的に阻害することで、その効果を発揮します。この阻害は、セロトニンの受容体への結合を阻止し、それによって下流のシグナル伝達経路を調節します。 YM-114の分子標的には、Gタンパク質共役受容体ファミリー、特に受容体のシグナル伝達機構において重要な役割を果たすGqタンパク質が含まれます .

類似の化合物との比較

類似の化合物

YM-254890: 同様の作用機序を持つ、別の5-ヒドロキシトリプタミン(3)受容体拮抗薬。

FR900359: 同様の構造と薬理学的プロファイルを持ち、Gqタンパク質も標的とする化合物.

独自性

YM-114は、5-ヒドロキシトリプタミン(3)受容体に対する特異的な結合親和性と選択性を有しており、さまざまな生理学的および病理学的プロセスにおける受容体の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

YM-254890: Another antagonist of the 5-hydroxytryptamine (3) receptor with a similar mechanism of action.

FR900359: A compound with a similar structure and pharmacological profile, also targeting the Gq proteins.

Uniqueness

YM-114 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine (3) receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .

生物活性

5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈ClN₃O. The structure comprises a benzimidazole core substituted with an indole moiety which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that benzimidazole derivatives effectively inhibit microtubule dynamics in cancer cells, leading to apoptosis. The mechanism involves disrupting the mitotic spindle formation during cell division .

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-1β. For example, a related benzimidazole compound was shown to exhibit an IC50 value of 0.04 μmol against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been a focal point in recent pharmacological research. Compounds featuring the benzimidazole scaffold have shown activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with specific substitutions at the 1-, 2-, or 5-positions have been noted for their enhanced antibacterial properties . A study found that certain benzimidazoles inhibited bacterial growth more effectively than conventional antibiotics .

Antiviral Properties

Emerging evidence suggests that some benzimidazole derivatives possess antiviral activities. They have been reported to inhibit viral RNA synthesis by targeting RNA polymerase II, particularly against viruses like human cytomegalovirus (HCMV) and other RNA viruses .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications. The presence of functional groups at specific positions on the benzimidazole ring can enhance or diminish activity. For instance:

- Substituents at the 2-position : Strongly influence antimicrobial activity.

- Indole moiety : Enhances anticancer effects by improving binding affinity to target proteins.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against HeLa and MCF-7 cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative was tested for its ability to suppress TNFα production in macrophages. The results indicated a marked reduction in inflammatory markers upon treatment with the compound.

特性

CAS番号 |

153608-99-2 |

|---|---|

分子式 |

C16H18ClN3O |

分子量 |

303.78 g/mol |

IUPAC名 |

2,3-dihydroindol-1-yl-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride |

InChI |

InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1 |

InChIキー |

GZXONPGTMHLBKQ-UTONKHPSSA-N |

SMILES |

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |

異性体SMILES |

C1CC2=C(C[C@@H]1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |

正規SMILES |

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride KAE 393 KAE-393 YM 114 YM-114 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。